molecular formula C18H19NO2S B11576053 3-(2-butoxybenzyl)-1,3-benzothiazol-2(3H)-one

3-(2-butoxybenzyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B11576053
M. Wt: 313.4 g/mol
InChI Key: NHCGYZFKPZYTDY-UHFFFAOYSA-N
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Description

3-(2-Butoxybenzyl)-1,3-benzothiazol-2(3H)-one is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a butoxybenzyl group attached to the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-butoxybenzyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-butoxybenzyl chloride with 2-aminothiophenol under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Butoxybenzyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: The butoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(2-Butoxybenzyl)-1,3-benzothiazol-2(3H)-one is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in drug discovery and development due to its biological activity.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-butoxybenzyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Butoxybenzyl)-1,3-benzothiazol-2(3H)-one is unique due to its benzothiazole core, which imparts specific chemical and biological properties

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-[(2-butoxyphenyl)methyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C18H19NO2S/c1-2-3-12-21-16-10-6-4-8-14(16)13-19-15-9-5-7-11-17(15)22-18(19)20/h4-11H,2-3,12-13H2,1H3

InChI Key

NHCGYZFKPZYTDY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O

Origin of Product

United States

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